molecular formula C20H26N4O2S B11181337 1-(2,3-dimethylphenyl)-5-oxo-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide

1-(2,3-dimethylphenyl)-5-oxo-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide

Cat. No.: B11181337
M. Wt: 386.5 g/mol
InChI Key: ULKOQOJASAVGGY-UHFFFAOYSA-N
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Description

1-(2,3-dimethylphenyl)-5-oxo-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a thiadiazole ring, and various functional groups

Preparation Methods

The synthesis of 1-(2,3-dimethylphenyl)-5-oxo-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the pyrrolidine ring, followed by the introduction of the thiadiazole ring and the functional groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

1-(2,3-dimethylphenyl)-5-oxo-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,3-dimethylphenyl)-5-oxo-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethylphenyl)-5-oxo-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

1-(2,3-dimethylphenyl)-5-oxo-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C20H26N4O2S

Molecular Weight

386.5 g/mol

IUPAC Name

1-(2,3-dimethylphenyl)-5-oxo-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C20H26N4O2S/c1-5-14(6-2)19-22-23-20(27-19)21-18(26)15-10-17(25)24(11-15)16-9-7-8-12(3)13(16)4/h7-9,14-15H,5-6,10-11H2,1-4H3,(H,21,23,26)

InChI Key

ULKOQOJASAVGGY-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=CC(=C3C)C

Origin of Product

United States

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